molecular formula C16H24K2MgN4O16 B3183136 Potassium magnesium L-aspartate CAS No. 67528-13-6

Potassium magnesium L-aspartate

Katalognummer B3183136
CAS-Nummer: 67528-13-6
Molekulargewicht: 630.9 g/mol
InChI-Schlüssel: LVBRFZFUCKKGDJ-HJWRJIQTSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium magnesium aspartate is a salt of two minerals, potassium and magnesium . It’s used to prevent cramps caused by low potassium levels in the body . It can also be used as an electrolyte replacement for water losses and to correct low magnesium levels . It’s often sold as a supplement in drugstore products like chewable tablets or powder packets .


Synthesis Analysis

Potassium magnesium L-aspartate is synthesized from L-aspartic acid, potassium, and magnesium . The manufacturing process involves the reaction of these components under controlled conditions .


Molecular Structure Analysis

The molecular formula of Potassium magnesium L-aspartate is K(C4H6NO4-) with a molecular weight of 171.19 g/mol .


Chemical Reactions Analysis

Potassium magnesium L-aspartate is highly reactive, similar to other alkali metals . It forms stable oxides with oxygen-oxygen bonds . Most of the potassium salts are soluble in water .


Physical And Chemical Properties Analysis

Potassium magnesium L-aspartate is a white powder with a specific taste . It is extremely soluble in water . The molecular weight of Potassium magnesium L-aspartate is 171.19 g/mol .

Wissenschaftliche Forschungsanwendungen

1. Efficacy in Overcoming Electrolyte Depletions

Potassium magnesium L-aspartate is beneficial in treating and preventing cardiac disruptions due to electrolyte disturbances, notably low potassium and magnesium levels, which are common in patients treated with cardiac glycosides and diuretics. It has been shown to be more effective in restoring potassium and magnesium levels in comparison to its D- and DL-stereoisomers, making it a superior choice for treating primary deficiencies of these electrolytes (Iezhitsa et al., 2004).

2. Therapeutic Effect on Tuberculosis Patients with Heart Failure

In tuberculosis patients suffering from heart failure of chronic pulmonary heart disease, potassium magnesium aspartate has demonstrated a significant improvement in cardiac function. It also shows a lower incidence of arrhythmia and deterioration of cardiac function, indicating its efficacy as a treatment option for these conditions (Su, 2005).

3. Effectiveness in Treating Arrhythmia

The clinical efficacy of potassium magnesium aspartate in treating various arrhythmias has been confirmed, showing a significant improvement over conventional therapies. Its application is especially notable in cases of atrial and ventricular arrhythmia, including congestive heart failure with arrhythmia (Rong, 2000).

4. Influence on Blood Adhesion State in Myocardial Infarction Patients

In patients with acute myocardial infarction combined with arrhythmia, potassium magnesium aspartate has been found to improve blood adhesion, reducing levels of specific adhesion molecules. This indicates its potential in enhancing cardiovascular health and reducing complications in such patients (Chen Chun-jua, 2014).

5. Metabolic Enhancement in Hepatic Cells

Potassium magnesium aspartate has shown positive effects on hepatic cells' metabolism, including increased concentrations of crucial ions, enhanced activity of certain enzymes, and improved clearance and production of urea. This suggests its beneficial role in liver cell metabolism (Wang Shu-ren, 2005).

6. Prevention of Cardiac Arrhythmia in Surgical Contexts

The use of potassium magnesium aspartate in surgeries like off-pump coronary artery bypass grafting has demonstrated a significant reduction in the incidence of perioperative cardiac arrhythmia. This points to its potential as a preventive measure in cardiac surgeries (Zhang Yahui, 2009).

Zukünftige Richtungen

Research indicates that the intravenous administration of potassium and magnesium is associated with a higher probability of spontaneous conversion in patients with nonpermanent atrial fibrillation and plasma potassium levels of less than 3.50 mEq/L and 3.50 to 3.99 mEq/L . This suggests potential future directions for the use of Potassium magnesium L-aspartate in medical treatments .

Eigenschaften

IUPAC Name

magnesium;dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;(3S)-3-amino-4-hydroxy-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4/t4*2-;;;/m0000.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRFZFUCKKGDJ-HJWRJIQTSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24K2MgN4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71311552

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium magnesium L-aspartate
Reactant of Route 2
Potassium magnesium L-aspartate
Reactant of Route 3
Potassium magnesium L-aspartate
Reactant of Route 4
Potassium magnesium L-aspartate
Reactant of Route 5
Potassium magnesium L-aspartate
Reactant of Route 6
Potassium magnesium L-aspartate

Citations

For This Compound
3
Citations
A Apelblat, E Korin - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… Potassium magnesium-l-aspartate is useful mineral … mass fraction), and potassium magnesium-l-aspartate (C 16 H 24 O … The purity of potassium magnesium-l-aspartate is relatively …
Number of citations: 1 www.sciencedirect.com
M Sunamori, A Suzuki… - Japanese Circulation …, 1980 - jstage.jst.go.jp
… dium induced either by potassium-magnesium-laspartate or potassium alone maintained … isolated from myocardium induced by potassium-magnesium-l-aspartate. Non-phosphorylated …
Number of citations: 11 www.jstage.jst.go.jp
АА Спасов, ИН Иежица, МВ Харитонова… - Вестник …, 2011 - cyberleninka.ru
Как известно, калий и магний являются ключевыми внутриклеточными катионами, опреде3 ляющими мембранный потенциал и активность многих ферментов. Дефицит …
Number of citations: 22 cyberleninka.ru

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.